An In-Depth Technical Guide to Benzo[b]thiophen-4-amine hydrochloride (CAS: 19075-32-2)
An In-Depth Technical Guide to Benzo[b]thiophen-4-amine hydrochloride (CAS: 19075-32-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzo[b]thiophen-4-amine hydrochloride, a key molecular building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its significant role in the development of novel therapeutics, particularly kinase inhibitors.
Core Molecular Characteristics
Benzo[b]thiophen-4-amine hydrochloride is the hydrochloride salt of 4-aminobenzo[b]thiophene. The core structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with an amine group at the 4-position. This "privileged structure" is of significant interest in pharmaceutical research due to the wide spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19075-32-2 | [1] |
| Molecular Formula | C₈H₈ClNS | [2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point (Free Base) | 139-140 °C | |
| Boiling Point (Free Base) | 135-140 °C at 4 mmHg | |
| Storage | Store at 4°C, protect from light |
Note: Specific data for the melting point and solubility of the hydrochloride salt are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Purification
The synthesis of Benzo[b]thiophen-4-amine typically involves a multi-step process, with the reduction of a nitro group being a key transformation. A common and effective strategy is the reduction of 4-nitrobenzo[b]thiophene.
Figure 1: General synthetic pathway for Benzo[b]thiophen-4-amine hydrochloride.
Experimental Protocol: Synthesis of Benzo[b]thiophen-4-amine from 4-Nitrobenzo[b]thiophene
This protocol is a representative example based on common chemical transformations for nitro group reduction.[3][4]
Materials:
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4-Nitrobenzo[b]thiophene
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH) or Acetic Acid (AcOH)
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution in a non-aqueous solvent (e.g., HCl in diethyl ether or dioxane)
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitrobenzo[b]thiophene in a suitable solvent such as ethanol or acetic acid.
-
Add an excess of the reducing agent, typically 3-5 equivalents of stannous chloride dihydrate or iron powder.
-
Carefully add concentrated hydrochloric acid portion-wise to the stirred mixture. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Benzo[b]thiophen-4-amine as a solid.
-
-
Purification of the Free Base:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified Benzo[b]thiophen-4-amine in a minimal amount of a dry, non-polar solvent like ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 1M HCl in diethyl ether or dioxane) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain Benzo[b]thiophen-4-amine hydrochloride.
-
Analytical Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzothiophene ring system, typically in the range of 7.0-8.5 ppm. A broad signal for the amine protons (-NH₃⁺) which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the benzothiophene core. The carbon atom attached to the amino group will be shifted accordingly. |
| FTIR (cm⁻¹) | N-H stretching vibrations for the primary amine salt (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 149.21. |
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of Benzo[b]thiophen-4-amine hydrochloride lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[5] The amine functionality provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of novel heterocyclic systems.
Kinase Inhibitors
The benzothiophene scaffold is a key component in the design of various kinase inhibitors, which are a major class of anticancer and anti-inflammatory drugs.
-
PIM Kinase Inhibitors: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in several types of cancer. Derivatives of benzothiophene have been developed as potent PIM kinase inhibitors. For instance, benzothienopyrimidinones have shown inhibitory constants (Ki) in the subnanomolar to low nanomolar range against PIM-1, PIM-2, and PIM-3. One such compound, 14j from a published study, demonstrated Ki values of 2 nM, 3 nM, and 0.5 nM against PIM-1, PIM-2, and PIM-3, respectively, and inhibited the growth of K562 cancer cells with an EC₅₀ of 1.7 µM.
-
IKK-β Inhibitors: IκB kinase β (IKK-β) is a key enzyme in the NF-κB signaling pathway, which is centrally involved in inflammatory responses. Consequently, inhibitors of IKK-β are being investigated as potential treatments for inflammatory diseases. Benzothieno[3,2-b]furan derivatives, which are structurally related to benzothiophenes, have demonstrated potent inhibitory activity against IKK-β in both enzymatic and cellular assays.[1][6][7]
Figure 2: Role of Benzo[b]thiophene derivatives as inhibitors in PIM kinase and IKK-β signaling pathways.
Other Therapeutic Areas
Beyond kinase inhibition, the benzothiophene scaffold is being explored for a multitude of other therapeutic applications, including the development of agents for neurodegenerative diseases and as antimicrobial compounds.[8]
Safety, Handling, and Storage
Table 3: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store at 4°C and protect from light for long-term stability. |
| In case of Exposure | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move to fresh air. In all cases, seek medical attention.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Toxicity: Specific toxicological data for Benzo[b]thiophen-4-amine hydrochloride is limited. However, related aminothiophene compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Therefore, it is prudent to handle this compound with care, assuming it has a similar hazard profile.
Conclusion
Benzo[b]thiophen-4-amine hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactive amine handle make it an important starting material for the synthesis of a wide array of biologically active compounds. The demonstrated success of its derivatives as potent kinase inhibitors highlights the significant potential of this scaffold in the ongoing development of novel therapeutics for cancer and inflammatory diseases. Further research into the synthesis of new derivatives and a deeper understanding of their structure-activity relationships will undoubtedly continue to fuel innovation in drug discovery.
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